2-Thiouracil

Description

Historical Context and Discovery of 2-Thiouracil (B1096) and Thionamide Antithyroid Agents

The discovery of this compound and the class of thionamide antithyroid agents to which it belongs is rooted in a series of serendipitous observations in the early 1940s. researchgate.netnih.gov Researchers at the time noted that various sulfhydryl-containing compounds had a goitrogenic effect, causing enlargement of the thyroid gland in animal subjects. nih.govencyclopedia.pubresearchgate.net This pivotal finding spurred further investigation into the potential therapeutic applications of these substances.

The modern era of medical treatment for hyperthyroidism began in 1943 with a landmark paper by Professor Edwin B. Astwood. nih.govbinasss.sa.crkarger.com Astwood was the first to use this compound and thiourea (B124793) to treat patients with hyperthyroidism, including Graves' disease, establishing a new, non-destructive method for managing the condition. researchgate.netencyclopedia.pubnih.govkarger.comnih.gov His work, published in the Journal of the American Medical Association, detailed these revolutionary findings and marked a significant turning point in thyroid therapeutics. nih.govresearchgate.net Prior to this, treatment options were far more limited. Astwood and his team continued to study hundreds of related compounds to identify those with the highest potency and lowest toxicity. researchgate.net This line of research led to the development of less toxic and more potent alternatives like propylthiouracil (B1679721), which was approved by the U.S. Food and Drug Administration in 1947, and methimazole (B1676384) in 1949. nih.govkarger.comgdatf.org

The timeline below highlights some of the key events in the discovery and development of early thionamide antithyroid drugs.

| Year | Key Event | Researcher(s) / Agency | Significance |

| 1930s-1940s | Observation of goitrogenic effects of sulfhydryl-containing compounds in animals. nih.govencyclopedia.pubresearchgate.net | Various researchers, including Julia and Cosmo Mackenzie. nih.govtaylorandfrancis.com | Laid the groundwork for investigating these compounds as potential antithyroid agents. |

| 1943 | First clinical use of thiourea and this compound for hyperthyroidism. nih.govkarger.comnih.gov | Edwin B. Astwood. nih.govkarger.com | Established the first effective medical therapy for hyperthyroidism. binasss.sa.cr |

| 1945 | Introduction of the more potent 6-n-propylthiouracil. karger.com | Edwin B. Astwood. karger.com | Provided a more effective treatment option. |

| 1947 | FDA approval of propylthiouracil. karger.comgdatf.org | U.S. Food and Drug Administration. | Made the drug widely available for clinical use. |

| 1949 | Discovery of methimazole as a more potent and less toxic analog. karger.com | - | Expanded the arsenal (B13267) of antithyroid drugs. |

| 1950 | FDA approval of methimazole (Tapazole). gdatf.org | U.S. Food and Drug Administration. | Provided another key therapeutic option for hyperthyroidism. |

Role of Pyrimidine (B1678525) Derivatives in Biological Systems and Medicinal Chemistry

This compound belongs to the pyrimidine family, a class of six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. ajchem-a.comgsconlinepress.com Pyrimidine and its derivatives are of fundamental importance in all living organisms as they form the structural core of essential biomolecules. gsconlinepress.comjuniperpublishers.com The most well-known pyrimidines are cytosine, thymine (B56734), and uracil (B121893), which are the building blocks of nucleic acids (DNA and RNA). gsconlinepress.comjuniperpublishers.comnih.gov This central role in genetic material is a key reason for their significance in biological systems. nih.govresearchgate.net

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its structural versatility and its ability to interact with a wide array of biological targets. researchgate.netmdpi.comresearchgate.net This has led to the development of a broad spectrum of therapeutic agents. nih.govmdpi.com The ease of synthesis and the ability to modify the pyrimidine ring with various functional groups allow chemists to fine-tune the pharmacological properties of the resulting molecules. ajchem-a.comresearchgate.net

The diverse biological activities exhibited by pyrimidine derivatives have made them a major focus of drug discovery and development for over six decades. mdpi.com These activities include:

Antimicrobial and Antifungal: Used in the development of drugs to combat bacterial and fungal infections. juniperpublishers.comnih.govmdpi.com

Antiviral: Form the basis for several antiviral drugs, including some used against HIV. nih.govmdpi.com

Anticancer: A crucial component in many anticancer agents that target various mechanisms of tumor growth. juniperpublishers.commdpi.comresearchgate.netrsc.org

Anti-inflammatory and Analgesic: Exhibit properties that help in reducing inflammation and pain. nih.govmdpi.com

Cardiovascular: Used in the development of antihypertensive drugs and calcium channel blockers. juniperpublishers.comnih.govmdpi.com

Central Nervous System (CNS) Agents: Found in compounds developed as anticonvulsants and CNS depressants. nih.govmdpi.comekb.eg

The pyrimidine core is also present in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), further underscoring its vital role in metabolic processes. ajchem-a.comgsconlinepress.com The ability of pyrimidine derivatives to serve as bioisosteres for phenyl and other aromatic systems has also contributed to their successful incorporation into drug candidates with improved medicinal chemistry properties. mdpi.com

Overview of this compound's Significance as a Biochemical Ligand

This compound has been identified as a significant biochemical ligand, a molecule that binds to a biomolecule to form a complex and produce a biological effect. mdpi.comresearchgate.net Its ability to act as a ligand is central to its biological activities, including its well-established role as an antithyroid agent. chemicalbook.comchemicalbook.com The compound's structure, which is similar to the natural nucleobase uracil but with a sulfur atom replacing the oxygen at the C-2 position, allows it to interact with various enzymes and metal ions. chemicalbook.comnih.gov

As a ligand, this compound can coordinate with metal ions through its sulfur, nitrogen, and oxygen atoms. encyclopedia.pubchemicalbook.comnih.gov This property has made it a subject of interest in coordination chemistry, leading to the synthesis of various metal complexes. encyclopedia.pubchemicalbook.com The coordination can occur in several ways. For instance, in complexes with copper (II) and nickel (II), coordination may involve a carbonyl oxygen and a nitrogen atom, while in cobalt (II) complexes, it can occur through the sulfur and nitrogen atoms. encyclopedia.pubmdpi.com With some metals like zinc (II), this compound can act as a tridentate ligand, binding through oxygen, sulfur, and nitrogen atoms simultaneously. encyclopedia.pub These complexes are studied for their potential applications in materials science and as therapeutic agents themselves. chemicalbook.com

The most researched biochemical role of this compound is its inhibition of enzymes. It is known to block the enzyme thyroid peroxidase, which is crucial for the production of thyroid hormones. chemicalbook.com This inhibitory action is the basis of its therapeutic use in hyperthyroidism. chemicalbook.com More recent research has revealed other specific enzyme interactions. For example, this compound was found to be a selective inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in producing the signaling molecule nitric oxide. chemicalbook.comnih.gov The study showed that this compound interferes with the binding of substrates to the enzyme and antagonizes the enzyme's dimerization, a process necessary for its activation. nih.gov

Furthermore, some enzymes can act on this compound itself. A [4Fe-4S] cluster-containing enzyme called TudS has been shown to catalyze the desulfurization of this compound to form the canonical nucleobase uracil, suggesting a potential role in a salvage pathway for uracil biosynthesis. researchgate.netmdpi.com However, kinetic studies indicate that TudS enzymes have a preference for 4-thiouracil (B160184) derivatives over this compound. nih.gov

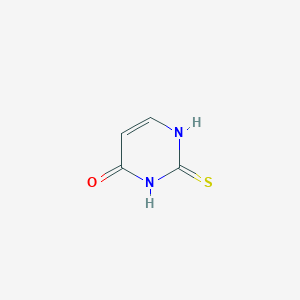

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMGGZBWXRYJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021347 | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

VERY SLIGHTLY SOL IN WATER (1:2000); PRACTICALLY INSOL IN ETHER, ACIDS; READILY SOL IN ALKALINE SOLN, SLIGHTLY SOL IN ALC; SOL IN ANHYD HYDROGEN FLUORIDE | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

MINUTE CRYSTALS, PRISMS, OR WHITE OR PALE CREAM-COLORED POWDER, PRISMS FROM WATER OR ALC | |

CAS No. |

141-90-2 | |

| Record name | Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(1H)-Pyrimidinone, 2,3-dihydro-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59X161SCYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

NO DEFINITE MP, ABOUT 340 °C WITH DECOMP | |

| Record name | 2-THIOURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2954 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Modifications of 2 Thiouracil

Established Synthetic Routes for 2-Thiouracil (B1096)

The foundational structure of this compound can be assembled through several established synthetic pathways, primarily involving condensation reactions and multi-step syntheses.

A primary and long-standing method for the synthesis of this compound involves the cyclocondensation of a carbonyl compound with thiourea (B124793). ekb.eg One of the earliest reported methods is the condensation of the sodium salt of the enol form of ethyl formylacetate with thiourea. ekb.eg This reaction provides a direct route to the this compound core. Another key condensation approach is the Biginelli reaction, which can be adapted to produce thiouracil derivatives. For instance, the condensation of thiourea, ethyl cyanoacetate, and an aldehyde (like 2,4-dichlorobenzaldehyde) in a basic medium yields a corresponding thiouracil derivative. ekb.eg

More elaborate, multi-step pathways offer alternative routes to this compound. One such method involves a two-stage process where Meldrum's acid is first heated with trimethyl orthoformate and thiourea. ekb.eg The resulting intermediate, a thioureide, is then subjected to thermolysis in diphenyl ether to yield this compound. ekb.eg

Synthesis of this compound Derivatives

The modification of the this compound scaffold has led to the generation of numerous derivatives with diverse pharmacological profiles. Key derivatization strategies include the introduction of sulfonamide groups and alkylation at the sulfur and nitrogen atoms.

A significant class of this compound derivatives are the thiouracil-5-sulfonamides, which have been investigated for various biological activities. researchgate.netmdpi.comnih.gov

The synthesis of these derivatives typically begins with the chlorosulfonation of the this compound ring. ekb.egresearchgate.netmdpi.com The pyrimidine (B1678525) ring itself is generally unreactive towards electrophilic substitution reactions like chlorosulfonation due to the deactivating effect of the two nitrogen atoms. mdpi.com However, the presence of hydroxyl (or thio) groups on the ring can counteract this deactivation, allowing for electrophilic substitution at the 5-position. mdpi.comobstetricsandgynaecologyforum.com

The reaction of this compound with chlorosulfonic acid, often at elevated temperatures (e.g., 120°C), yields this compound-5-sulfonyl chloride. researchgate.netmdpi.com This sulfonyl chloride is a versatile intermediate that can then be reacted with a variety of nucleophiles, such as aromatic and heterocyclic amines, in the presence of a base like pyridine, to afford a diverse range of this compound-5-sulfonamide derivatives. researchgate.netmdpi.com For example, reaction with p-halobenzylamines (p-fluoro, p-chloro, and p-bromo analogues) produces the corresponding N-substituted sulfonamides. researchgate.net

Table 1: Synthesis of this compound-5-sulfonamide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Chlorosulfonic acid | This compound-5-sulfonyl chloride | researchgate.netmdpi.com |

| This compound-5-sulfonyl chloride | p-Fluorobenzylamine | N-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |

| This compound-5-sulfonyl chloride | p-Chlorobenzylamine | N-(4-Chlorobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |

| This compound-5-sulfonyl chloride | p-Bromobenzylamine | N-(4-Bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | researchgate.net |

| 6-Methyl-2-thiouracil | Chlorosulfonic acid | 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | mdpi.com |

| 6-Methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride | Aniline | N-Phenyl-6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | mdpi.comnih.gov |

This table provides examples of the synthesis of this compound-5-sulfonamide derivatives through chlorosulfonation and subsequent reaction with various amines.

Alkylation of this compound can occur at either the sulfur (S-alkylation) or nitrogen (N-alkylation) atoms, leading to different classes of derivatives. The regioselectivity of the alkylation can be influenced by the reaction conditions and the structure of the thiouracil derivative.

Under certain conditions, S-alkylation is favored. For example, facile and regiospecific S-alkylation of 6-methyl-2-thiouracil with various lipophilic side chains has been achieved in high yields using ionic liquids as solvents, without the need for a catalyst. diva-portal.orgresearchgate.net

The investigation of alkylation of 5-carboethoxy-2-thiouracil using different organohalogen compounds under phase-transfer catalysis (PTC) conditions has shown that the outcome can range from exclusive S-monoalkylation to simultaneous S- and N-dialkylation. tandfonline.com For instance, treatment with n-butyl bromide or chloroacetonitrile (B46850) resulted in exclusive S-monoalkylation. tandfonline.com In contrast, methylation with methyl iodide under the same PTC conditions led to simultaneous S- and N-dimethylation. tandfonline.com Benzylation with benzyl (B1604629) bromide yielded a mixture of S-monobenzylated and S,N-dibenzylated products. tandfonline.com

Table 2: Alkylation of 5-Carboethoxy-2-thiouracil under PTC Conditions

| Alkylating Agent | Product(s) | Alkylation Type | Reference |

|---|---|---|---|

| n-Butyl bromide | Ethyl 2-(n-butylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S-monoalkylation | tandfonline.com |

| Chloroacetonitrile | Ethyl 2-[(cyanomethyl)thio]-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S-monoalkylation | tandfonline.com |

| Methyl iodide | Ethyl 1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | S- and N-dimethylation | tandfonline.com |

This table summarizes the different outcomes of the alkylation of 5-carboethoxy-2-thiouracil with various alkylating agents under phase-transfer catalysis conditions.

Hybrid Thiouracil-Coumarin Conjugates

The synthesis of hybrid molecules combining this compound and coumarin (B35378) moieties has been explored to develop novel compounds with potential biological applications. One reported method involves a coupling reaction between derivatized thiouracil and coumarin compounds. preprints.orgpreprints.org Initially, 4-hydroxy coumarin or its fluoro-substituted analogues are reacted with dihaloalkanes to introduce a linker. preprints.orgpreprints.org In parallel, this compound is derivatized with various benzyl halides. preprints.orgpreprints.org The final step involves the coupling of these two intermediates using potassium carbonate in an acetone (B3395972) medium to yield the hybrid thiouracil-coumarin conjugates linked by an ether bond. preprints.orgpreprints.org The resulting hybrid molecules are then characterized using techniques such as LCMS, ¹H NMR, and ¹³C NMR. preprints.orgpreprints.org

Another approach involves a "chemo-combination strategy" where a (6-chloro)coumarin is incorporated into pyrimidines, including thiouracil, via a –SCH₂– linker under alkaline conditions. researchgate.net

Peptide Nucleic Acid Monomers of this compound

Peptide nucleic acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit. The synthesis of this compound-containing PNA monomers is of interest for applications such as the formation of pseudo-complementary PNAs (pcPNAs), which can bind to double-stranded DNA through a mechanism known as double duplex strand invasion. nih.govmdpi.com

The synthesis of a this compound PNA monomer can be achieved through a multi-step process. One reported pathway begins with the N1-alkylation of this compound. mdpi.com This is followed by the introduction of an ethyl bromoacetate (B1195939) group and subsequent hydrolysis of the ester to a carboxylic acid. mdpi.com The resulting acid is then coupled with an ethyl N-(2-Boc-aminoethyl)glycinate, followed by a final hydrolysis step to yield the desired this compound PNA monomer. mdpi.com

The assembly of PNA oligomers from monomer units is often performed using solid-phase synthesis (SPS) techniques, similar to peptide synthesis. researchgate.net While Boc-based oligomerization chemistry has been traditionally used, the Fmoc-based strategy has gained popularity. nih.govmdpi.com Research has focused on developing Fmoc-protected this compound PNA monomers that are compatible with standard Fmoc-based SPS. nih.govmdpi.com

An orthogonal protection strategy is employed, where the nucleobase is protected with an acid-labile group, allowing for its removal under standard acidic cleavage conditions from the resin. nih.govmdpi.com The oligomerization, which involves the coupling of the PNA monomers, occurs under basic conditions. nih.govmdpi.com The compatibility of protecting groups is crucial; for instance, the 4-methoxybenzyl protecting group, previously used in Boc-based synthesis of this compound PNAs, has also been found to be suitable for Fmoc-based strategies. tandfonline.comresearchgate.netmdpi.com Interestingly, studies have also demonstrated that for the successful synthesis of thiouracil-containing PNA, protection of the this compound nucleobase may not be necessary. tandfonline.comresearchgate.netmdpi.com The optimization of PNA oligomer synthesis using Fmoc-protected monomers can be carried out through manual methods or automated microwave-assisted protocols. researchgate.net

Synthesis of Metal Complexes of this compound and its Derivatives

This compound and its derivatives can act as ligands, coordinating with various metal ions through their sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub The synthesis of these metal complexes often involves mixing a solution of the appropriate metal salt with a solution of the this compound derivative. mdpi.com The reaction conditions, such as the solvent and pH, can influence the nature of the resulting complex. niscpr.res.in

Copper(II) complexes of this compound and its derivatives have been synthesized and characterized. A general procedure for the synthesis of Cu(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil involves mixing aqueous solutions of a copper(II) salt (e.g., copper(II) acetate) and the respective ligand dissolved in DMSO, along with an aqueous solution of sodium hydroxide. mdpi.com The metal-to-ligand ratio is a key parameter in these syntheses. mdpi.com The resulting non-charged complexes precipitate out of the solution and can be collected by filtration. mdpi.com

In these complexes, the bonding of the ligand to the copper(II) ion can occur through the sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub For instance, in mixed ligand complexes with alanine (B10760859) and this compound, the thiouracil can coordinate through a carbonyl oxygen and a nitrogen atom. tandfonline.com Some copper(II) thiouracil complexes have been reported to have a binuclear structure with a square planar arrangement around each copper atom. tandfonline.com The characterization of these complexes is typically carried out using various spectroscopic techniques, including UV-Vis, IR, ¹H NMR, ¹³C NMR, and Raman spectroscopy. researchgate.netmdpi.com

Palladium(II) complexes with this compound and its derivatives have been synthesized, often due to interest in their potential cytostatic activity. mdpi.commdpi.com Similar to the synthesis of copper(II) complexes, a common method involves reacting a palladium(II) salt (e.g., palladium(II) nitrate) with the this compound derivative in a suitable solvent system, often a mixture of water and DMSO, in the presence of a base like sodium hydroxide. mdpi.compreprints.org

Spectroscopic data suggests that in these complexes, the this compound ligand can coordinate to the palladium(II) ion through its sulfur, oxygen, and nitrogen atoms. mdpi.comencyclopedia.pub In some palladium(II) complexes with 6-tert-butyl-2-thiouracil, a square-planar geometry around the palladium center has been observed. figshare.com The characterization of these complexes relies on elemental analysis and a range of spectroscopic methods. mdpi.comfigshare.comnih.gov

The synthesis of gold(III) complexes with this compound has also been reported. researchgate.netmdpi.com In these complexes, spectral data indicate that the this compound ligand typically coordinates to the gold(III) ion through its sulfur and nitrogen atoms. mdpi.comencyclopedia.pub The chemistry of gold(III) complexes is an area of ongoing research, with studies exploring their potential applications. rsc.org

In addition to gold(III) complexes, gold(I) complexes of this compound have been synthesized. For example, a gold(I) complex with triphenylphosphine (B44618) and this compound has been prepared and characterized. researchgate.net In this complex, the this compound coordinates to the gold(I) ion through the thiol group. researchgate.net Furthermore, the interaction of this compound with gold nanoparticles has been investigated, with evidence suggesting a covalent bond formation between the sulfur atom of this compound and the gold surface. nih.govnih.govmdpi.com

Ruthenium(II) Complexes

The synthesis of Ruthenium(II) complexes with this compound has been a subject of interest, although much of the existing research has focused on its derivatives, such as 6-methyl-2-thiouracil. These studies have revealed potent cytotoxic activities of the resulting complexes. scispace.comnih.govresearchgate.net

However, a notable study has successfully synthesized and characterized a Ruthenium(II) complex directly with this compound. The synthesis involved the use of cis,trans-[RuCl2(PPh3)2(bipy)] as a precursor to yield a complex with the general formula trans-[Ru(2TU)(PPh3)2(bipy)]PF6. mdpi.com This complex was thoroughly characterized using various analytical techniques, including NMR, UV-vis, and IR spectroscopies, as well as single-crystal X-ray diffraction. mdpi.com

The X-ray diffraction analysis of this complex provided definitive evidence that the this compound ligand coordinates to the Ruthenium(II) center in a bidentate fashion through the N3 nitrogen atom and the sulfur atom. mdpi.com This coordination is stabilized by intramolecular interactions between a C-H bond of the bipyridine ligand and the oxygen atom of the this compound ligand. mdpi.com

| Complex | Precursor | Coordination Mode | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| trans-[Ru(2TU)(PPh3)2(bipy)]PF6 | cis,trans-[RuCl2(PPh3)2(bipy)] | Bidentate (N3 and S) | NMR, UV-vis, IR, Single-Crystal X-ray Diffraction | mdpi.com |

Zinc(II) Complexes

Zinc(II) complexes of this compound and its derivatives have been synthesized and characterized, revealing a range of coordination behaviors. In mixed ligand systems containing alanine and this compound, the Zinc(II) complex exhibits an octahedral geometry where this compound acts as a tridentate ligand, coordinating through its oxygen, sulfur, and nitrogen atoms. mdpi.com

The synthesis of Zinc(II) bromide complexes with this compound has been achieved, resulting in a complex with the stoichiometry ML2Br2. researchgate.net Infrared spectroscopy studies of this complex indicate that the this compound ligand coordinates to the Zinc(II) ion through the sulfur atom. This is evidenced by a decrease in the C=S stretching frequency and a simultaneous increase in the C-N stretching frequency in the IR spectrum of the complex compared to the free ligand. researchgate.net

Furthermore, dozens of Zinc(II) complexes with 5-morpholinomethyl-2-thiouracil have been prepared using various zinc salts, including chlorides, bromides, iodides, sulfates, and nitrates. researchgate.net These syntheses were typically carried out by mixing a solution of the ligand in 2-propanol with the metal salt in ethanol (B145695) at an elevated temperature. researchgate.net

| Complex System | Coordination Mode of this compound | Geometry | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Mixed ligand with alanine | Tridentate (O, S, and N) | Octahedral | Elemental analysis, IR, electronic spectra | mdpi.com |

| Zn(II) bromide complex | Monodentate (S) | Not specified | Infrared Spectroscopy | researchgate.net |

| Complexes with 5-morpholinomethyl-2-thiouracil | Not specified | Not specified | General synthetic methods | researchgate.net |

Coordination Chemistry and Ligand Binding Sites (N1, N3, O, S)

The coordination chemistry of this compound is diverse, with the ligand capable of binding to metal ions in several ways. researchgate.net The potential donor atoms for coordination are the nitrogen atoms at positions 1 and 3 (N1, N3), the exocyclic sulfur atom (S), and the exocyclic oxygen atom (O). researchgate.net

The coordination can be monodentate, where the ligand binds through a single donor atom. This can occur without deprotonation or with deprotonation of one of the nitrogen atoms (N1 or N3). researchgate.net Bidentate coordination is also common, where the ligand forms a chelate ring with the metal ion. researchgate.net Furthermore, this compound can act as a bridging ligand, connecting two metal centers. researchgate.net

In the case of the aforementioned Ruthenium(II) complex, trans-[Ru(2TU)(PPh3)2(bipy)]PF6, the coordination is bidentate through the N3 and sulfur atoms. mdpi.com For Zinc(II) complexes, the coordination mode can vary. In the mixed ligand complex with alanine, this compound is tridentate, utilizing O, S, and N atoms. mdpi.com However, in the Zn(II) bromide complex, it acts as a monodentate ligand, binding through the sulfur atom. researchgate.net The crystal structure of a Zinc(II) complex with the derivative 6-amino-2-thiouracil (B86922) shows bidentate chelation through the sulfur atom and the N1 atom. mdpi.com

Pharmacological and Biochemical Mechanisms of Action

Nucleic Acid Metabolism and Interactions

Beyond its role in thyroid function, 2-thiouracil (B1096), as an analog of the natural nucleobase uracil (B121893), can be incorporated into nucleic acids, affecting their structure and function. uchicago.eduuchicago.edu

Incorporation into Nucleic Acids

Studies have demonstrated that this compound can be incorporated into RNA. uchicago.eduuchicago.edu Research using radiolabeled this compound in pea root segments showed its incorporation into different RNA fractions over time. uchicago.edu The label was initially detected in RNA fractions within the first hour, and significant labeling was observed in both RNA and DNA fractions after 25 hours, suggesting that this compound can be metabolized and its components integrated into these nucleic acids. uchicago.eduuchicago.edu The incorporation of this compound-containing nucleosides is a feature of both natural and synthetic nucleic acids. nih.govoup.com For instance, 5-substituted-2-thiouridines are found naturally in the anticodon loop of certain transfer RNAs (tRNAs), where they play a crucial role in regulating the translation process. nih.gov

Base Pairing Specificity in RNA and DNA Duplexes

The substitution of a sulfur atom for an oxygen atom at the C2 position of the uracil ring alters the base-pairing properties of the molecule. nih.govresearchgate.net this compound (s²U) exhibits a preference for pairing with adenosine (B11128) (A) over guanosine (B1672433) (G) in RNA duplexes. nih.govacs.org This enhanced specificity is due to restricted "wobble" pairing with guanine (B1146940). nih.gov The presence of s²U generally enhances the thermodynamic stability of RNA duplexes. nih.govoup.com

Thermodynamic Stability of this compound-containing Duplexes

Differential scanning calorimetry (DSC) and theoretical calculations have been employed to compare the thermodynamic stabilities of duplexes containing this compound with those containing its desulfured product, 4-pyrimidinone. These studies revealed that the replacement of this compound with 4-pyrimidinone significantly diminishes the thermodynamic stability of the resulting duplexes. nih.gov

The stabilizing effect of this compound is not as pronounced in DNA duplexes. In 2'-deoxy-2-thiouridine, the sugar ring preferentially adopts a C2′-endo conformation, similar to the parent deoxyuridine. Consequently, the strength of a 2-thio-thymine-adenine (s2T-A) base pair is virtually identical to that of a standard thymine-adenine (T-A) pair. nih.govsemanticscholar.org

Thermodynamic parameters of duplex formation have been further investigated using isothermal titration calorimetry (ITC) and thermal denaturation experiments. These studies on s2U-containing RNA duplexes indicate that the stabilizing effect of 2-thiouridine (B16713) is primarily entropic in origin. This suggests that the s2U modification preorganizes the single-stranded RNA in a conformation that is favorable for hybridization, thereby reducing the entropic penalty of duplex formation. oup.com

Hydrogen Bonding Interactions

The substitution of the oxygen atom at the C2 position of uracil with a sulfur atom in this compound alters the hydrogen bonding capabilities of the nucleobase. In a standard Watson-Crick base pair with adenine, this compound forms two hydrogen bonds. However, the nature of the acceptor atom at the C2 position influences the strength and geometry of these interactions. nih.govmdpi.com

When pairing with guanine in a wobble interaction, the hydrogen bonding is less effective compared to a standard uracil-guanine wobble pair. Specifically, the interaction between the N(1)H donor of guanine and the sulfur acceptor at the C2 position of this compound is weaker. semanticscholar.orgoup.comoup.com This reduced hydrogen bonding capability with guanine is a key factor in the preferential hybridization of this compound with adenosine. semanticscholar.orgoup.comoup.com

Upon oxidative desulfuration, this compound is converted to 4-pyrimidinone riboside (H2U), which has a different hydrogen bonding donor/acceptor pattern. nih.gov In an interaction with adenine, the H2U-A base pair within an RNA chain is stabilized by only one Watson-Crick isosteric hydrogen bond. nih.gov

Preferential Hybridization with Adenosine vs. Guanosine

A significant characteristic of this compound-containing nucleosides, particularly 2-thiouridines (s2U), is their preferential hybridization with adenosine over guanosine. nih.govnih.govoup.com This preference is a direct consequence of the structural and electronic properties conferred by the sulfur atom at the C2 position.

The enhanced stability of the s2U-Adenosine (A) base pair contributes to this preference. As mentioned previously, the C3′-endo sugar pucker of s2U promotes favorable stacking interactions within an RNA duplex, stabilizing the s2U-A pair. nih.gov In contrast, the wobble pairing of s2U with guanosine (G) is restricted due to less effective hydrogen bonding between the N(1)H donor of guanine and the sulfur acceptor of this compound. semanticscholar.orgoup.comoup.com

This discriminatory ability is important in biological processes such as translation, where 5-substituted-2-thiouridines in the wobble position of tRNAs help to accurately read codons ending in adenosine. nih.govnih.govsemanticscholar.org The presence of s2U enhances the recognition of NNA codons while restricting the misreading of NNG codons. oup.com

Interestingly, the oxidative desulfuration of this compound to 4-pyrimidinone riboside (H2U) reverses this preference. Upon this conversion, the preferential base pairing with adenosine is lost, and instead, H2U preferentially base pairs with guanosine. nih.govoup.com This finding has significant implications for biological processes and in vitro assays where oxidative stress might lead to the desulfuration of this compound. nih.gov

Table 1: Hybridization Preferences of Uracil and its Analogs

| Nucleoside | Preferred Pairing Partner | Relative Stability of A vs. G pairing |

| Uridine (B1682114) (U) | Adenosine (A) | A > G |

| 2-Thiouridine (s2U) | Adenosine (A) | A >> G semanticscholar.orgoup.comoup.com |

| 4-Pyrimidinone riboside (H2U) | Guanosine (G) | G > A nih.govoup.com |

Conversion to Thiouridine and Thio-UMP

In biological systems, this compound can be metabolized into its corresponding nucleoside, 2-thiouridine, and subsequently into the nucleotide, 2-thio-uridine monophosphate (thio-UMP). ebm-journal.orgresearchgate.net This conversion is catalyzed by enzymes involved in the pyrimidine (B1678525) salvage pathway. researchgate.netresearchgate.net

The initial step, the conversion of this compound to 2-thiouridine, can be catalyzed by two enzymes: uridine phosphorylase and thymidine (B127349) phosphorylase. ebm-journal.orgebm-journal.org Once 2-thiouridine is formed, it can be further phosphorylated to thio-UMP by the enzyme uridine kinase. ebm-journal.orgresearchgate.net

An alternative, one-step pathway for the conversion of this compound directly to thio-UMP is catalyzed by UMP pyrophosphorylase. ebm-journal.orgnih.gov

Role of Uridine Phosphorylase and UMP Pyrophosphorylase

Uridine phosphorylase catalyzes the reversible conversion of uracil and ribose-1-phosphate (B8699412) to uridine. uniprot.org This enzyme can also utilize this compound as a substrate, converting it to 2-thiouridine, although it is considered a poor substrate for this reaction. ebm-journal.orgbeilstein-journals.org The activity of uridine phosphorylase has been demonstrated in thyroid tissue from various species. ebm-journal.org

UMP pyrophosphorylase (also known as uracil phosphoribosyltransferase or UPRT) facilitates the conversion of uracil and phosphoribosyl pyrophosphate (PRPP) to UMP. This enzyme can also convert this compound to thio-UMP in a single step. ebm-journal.orgnih.gov However, studies in thyroid tissue have shown that the activity of UMP pyrophosphorylase is either absent or insignificantly low, suggesting it plays a minor role in the metabolism of this compound in this gland. ebm-journal.org In contrast, some methods utilize the expression of UPRT in specific cell types to enable the incorporation of 4-thiouracil (B160184) into RNA for tracking newly transcribed RNA. lexogen.com

Table 2: Enzymes in this compound Metabolism

| Enzyme | Reaction Catalyzed | Role in this compound Metabolism |

| Uridine Phosphorylase | This compound + Ribose-1-phosphate ⇌ 2-Thiouridine + Phosphate (B84403) | Converts this compound to 2-thiouridine. ebm-journal.orgebm-journal.org |

| Thymidine Phosphorylase | This compound + Deoxyribose-1-phosphate ⇌ 2-Deoxy-2-thiouridine + Phosphate | Can convert this compound to its deoxy-nucleoside. ebm-journal.org |

| Uridine Kinase | 2-Thiouridine + ATP → Thio-UMP + ADP | Phosphorylates 2-thiouridine to thio-UMP. ebm-journal.orgresearchgate.net |

| UMP Pyrophosphorylase | This compound + PRPP → Thio-UMP + PPi | Converts this compound directly to thio-UMP. ebm-journal.orgnih.gov |

Enzyme Inhibition Beyond Thyroid Peroxidase

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Beyond its well-established role as an antithyroid agent through the inhibition of thyroid peroxidase, this compound has been identified as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govmedchemexpress.comsigmaaldrich.com It exhibits competitive inhibition with a reported Ki value of 20 μM and is inactive against other NOS isoforms. nih.govmedchemexpress.com

The mechanism of nNOS inhibition by this compound involves interference with the binding of both the substrate, L-arginine, and the cofactor, tetrahydrobiopterin (B1682763) (BH4). nih.gov Specifically, this compound antagonizes the BH4-induced dimerization of the nNOS enzyme, a crucial step for its activation. nih.govmedchemexpress.com In the absence of L-arginine and BH4, this compound has been shown to inhibit hydrogen peroxide production by 60%. nih.gov

This selective inhibition of nNOS by this compound and its derivatives, such as 6-propyl-2-thiouracil and 6-methyl-2-thiouracil, presents a novel lead structure for the development of drugs aimed at modulating pathologically aberrant nitric oxide formation. nih.govnih.gov

Cyclin-Dependent Kinase 2A (CDK2A) Inhibition

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.gov Specifically, CDK2, a serine/threonine protein kinase, plays a vital role in the progression from the G1 to the S phase of the cell cycle. nih.govresearchgate.net Consequently, inhibitors of CDK2 are of significant interest as potential anticancer agents.

Recent research has focused on synthesizing and evaluating this compound-5-sulfonamide derivatives as potent CDK2A inhibitors. nih.govnih.gov In one study, a series of these derivatives demonstrated significant cytotoxic activity against several human cancer cell lines, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cells. nih.govnih.govresearchgate.net Notably, compounds 6b, 6d–g, and 7b from this series showed promising anticancer effects and significant inhibition of CDK2A. nih.govnih.gov

The most active compound, 6e , was found to induce cell cycle arrest at different phases in various cancer cell lines: at the G1/S phase in A-2780 cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 cells. nih.govnih.gov This compound was also shown to indirectly promote cell cycle arrest by increasing the expression of the cell cycle inhibitors p21 and p27. nih.govresearchgate.net Molecular docking studies have supported these findings, indicating a strong binding affinity of these this compound derivatives to the active site of CDK2A, which explains their potent anticancer activity. nih.govresearchgate.net

Table 1: CDK2A Inhibition by this compound Derivatives

| Compound | Anticancer Activity | CDK2A Inhibition | Cell Cycle Arrest |

|---|---|---|---|

| 6b, 6d-g, 7b | Promising | Significant | - |

| 6e | Most Active | Significant | G1/S, S, G2/M phases |

15-Lipoxygenase (15-LOX) Inhibition

15-Lipoxygenase (15-LOX) is an enzyme implicated in the pathogenesis of various inflammatory conditions, neurological diseases like Alzheimer's, and certain types of cancer through its role in the oxidation of arachidonic and linoleic acids. mdpi.com This makes 15-LOX a valuable therapeutic target for developing novel anti-inflammatory and anticancer drugs. mdpi.com

A novel series of this compound-5-sulfonamides were designed and synthesized to explore their potential as 15-LOX inhibitors. mdpi.comnih.gov These compounds, including chalcone (B49325), thiosemicarbazone, pyridine, and thiazole (B1198619) derivatives, were evaluated for their antioxidant and 15-LOX inhibitory activities. mdpi.comnih.gov

Several of these derivatives, namely 5c, 6d, 7d, 9b, 9c, and 9d , exhibited significant radical scavenging activity and potent inhibition of 15-LOX, comparable to the standard quercetin. mdpi.comresearchgate.net The order of 15-LOX inhibitory activity was found to be 9b > 9c > 9d > 9a > 5c > 7d > 6d, highlighting the superior efficacy of the thiazole-containing this compound-5-sulfonamides. mdpi.com Molecular docking studies of compound 9b confirmed its effective binding within the active site of human 15-LOX, providing a structural basis for its potent inhibitory effect. mdpi.comresearchgate.net

Table 2: 15-LOX Inhibitory Activity of this compound Derivatives

| Compound | Derivative Type | 15-LOX Inhibition Potency |

|---|---|---|

| 9b | Thiazole | Highest |

| 9c | Thiazole | High |

| 9d | Thiazole | High |

| 9a | Thiazole | Moderate |

| 5c | Thiosemicarbazone | Moderate |

| 7d | Pyridine | Moderate |

| 6d | Pyridine | Moderate |

Carbonic Anhydrase Inhibition (for derivatives)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a critical role in various physiological processes. mdpi.com Certain isoforms, particularly CA IX and CA XII, are tumor-associated and are considered important targets for cancer therapy. Novel benzenesulfonamide (B165840) derivatives linked to functionalized thiouracils have been synthesized and evaluated as CA inhibitors. nih.gov

These conjugate compounds demonstrated potent inhibitory activity against four CA isoforms (CA I, II, IX, and XII) in the nanomolar range. nih.gov For instance, compound 10d was more than twice as potent as the reference drug acetazolamide (B1664987) (AAZ) against CA II, with Ki values of 5.65 nM and 12 nM, respectively. nih.gov Furthermore, compounds 10d and 20 showed strong inhibition of the tumor-associated CA IX, with Ki values of 18.1 nM and 14.2 nM. nih.gov

A key finding was the preferential selectivity of most of these synthesized derivatives for the tumor-related isoforms CA IX and CA XII over the cytosolic CA I and CA II. nih.gov For example, compounds 11a and 20 exhibited high selectivity for CA IX over CA II. nih.gov Molecular docking simulations revealed that the sulfonamide group of these compounds binds to the zinc ion in the active site of the CAs, while the substituted thiouracil tail interacts with surrounding hydrophobic and hydrophilic residues, contributing to their potent and selective inhibition. nih.gov

Table 3: Carbonic Anhydrase Inhibition by this compound Derivatives

| Compound | Target Isoform | Inhibition (Ki) | Selectivity |

|---|---|---|---|

| 10d | CA II | 5.65 nM | - |

| 10d | CA IX | 18.1 nM | - |

| 20 | CA IX | 14.2 nM | High for CA IX over CA II |

| 11a | CA IX | - | High for CA IX over CA II |

| 10c, 10d, 11b, 11c, 20 | CA XII | 4.18-4.8 nM | High for CA XII over CA II |

C-kit Protein Tyrosine Kinase (PTK) Inhibition (for derivatives)

The c-kit proto-oncogene encodes a receptor tyrosine kinase (RTK) that is essential for normal hematopoiesis and is implicated in the development of various cancers. nih.govnih.gov Inhibition of c-kit PTK is a validated strategy for cancer treatment. nih.govnih.gov

In this context, novel this compound sulfonamide derivatives have been synthesized and their anticancer activity evaluated, with molecular docking studies performed on the active site of c-kit PTK. pharmacophorejournal.com A series of these compounds (3-13 ) were tested against breast (MCF7) and colon (CaCo-2) cancer cell lines. pharmacophorejournal.com Most of the tested compounds showed activity against both cell lines. pharmacophorejournal.com

Compound 9 emerged as the most potent derivative, with IC50 values of 2.82 and 2.92 µg/mL against CaCo-2 and MCF7 cell lines, respectively. pharmacophorejournal.com Molecular docking studies of the most active compounds showed that they fit well into the active site of c-kit tyrosine kinase, with fitness scores ranging from 65.13±0.17 to 69.55±0.39 KJ/mol. pharmacophorejournal.com The most active compound, 9 , also exhibited the highest fitness score (69.55±0.39 KJ/mol), suggesting a strong interaction with the enzyme. pharmacophorejournal.com

Table 4: C-kit PTK Inhibition by this compound Derivatives

| Compound | Target Cell Line | IC50 | Molecular Docking Fitness Score (KJ/mol) |

|---|---|---|---|

| 9 | CaCo-2 | 2.82 µg/mL | 69.55±0.39 |

| 9 | MCF7 | 2.92 µg/mL | 69.55±0.39 |

| 3-13 | - | - | 65.13±0.17 to 69.55±0.39 |

Antithyroid Activity

This compound and its derivatives are recognized for their potent antithyroid effects. chemicalbook.com These compounds interfere with the synthesis of thyroid hormones, making them historically significant in the management of thyroid disorders. hubbry.com

Historically, this compound was a cornerstone in the treatment of hyperthyroidism, a condition characterized by an overactive thyroid gland, and Graves' disease, an autoimmune disorder that is the most common cause of hyperthyroidism. hubbry.commayoclinic.org First used for this purpose in 1943 by Edwin Astwood, thiouracil-based drugs function by inhibiting the enzyme thyroid peroxidase. hubbry.com This enzyme is essential for the incorporation of iodine into tyrosine residues on thyroglobulin, a critical step in the synthesis of thyroid hormones T3 and T4. hubbry.comgdatf.org By blocking this process, this compound and its more clinically utilized derivative, propylthiouracil (B1679721) (PTU), effectively reduce the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism. hubbry.commayoclinic.orggdatf.org While newer and safer drugs have largely replaced its direct use, the foundational mechanism of this compound derivatives continues to be relevant in antithyroid therapy. hubbry.com

Anticancer and Cytotoxic Properties

Beyond its effects on the thyroid, this compound and its synthetic derivatives have demonstrated significant potential as anticancer and cytotoxic agents. chemicalbook.commdpi.compharmacophorejournal.compharmacophorejournal.com These compounds are of considerable interest in drug discovery due to their structural similarity to pyrimidine bases involved in the formation of nucleic acids. nih.gov

Derivatives of this compound have shown the ability to inhibit the growth and proliferation of various human cancer cell lines. Studies have reported the cytotoxic effects of novel this compound-5-sulfonamide derivatives against a panel of cancer cells, including ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines. mdpi.comnih.gov For instance, certain S-alkylation and N3-alkylation derivatives of thiouracil have been identified as novel cytotoxic agents. pharmacophorejournal.com Research has demonstrated that these compounds can exhibit potent growth inhibitory activity, in some cases exceeding the efficacy of the established anticancer drug 5-fluorouracil (B62378) (5-FU) against specific cell lines. pharmacophorejournal.com

Table 1: Cytotoxic Activity of a this compound Derivative (Compound 6e) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A-2780 | Ovarian | Data not specified |

| HT-29 | Colon | Data not specified |

| MCF-7 | Breast | Data not specified |

| HepG2 | Liver | Data not specified |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data derived from studies on this compound-5-sulfonamide derivatives. mdpi.comnih.gov

A key mechanism underlying the anticancer properties of this compound derivatives is their ability to interfere with the cell cycle, leading to arrest at specific checkpoints. This disruption prevents cancer cells from progressing through the cycle of division and proliferation. nih.gov

Certain this compound derivatives have been shown to induce cell cycle arrest at the G1/S transition point. nih.gov This phase is a critical checkpoint that controls the commitment of a cell to replicate its DNA. For example, flow cytometric analysis of the this compound-5-sulfonamide derivative, compound 6e, revealed a significant cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells. nih.gov The induction of G1/S phase arrest provides an opportunity for cellular repair mechanisms or can trigger apoptosis (programmed cell death). frontiersin.orgnih.gov

In addition to G1/S arrest, this compound derivatives can also halt cell cycle progression during the S phase, the period of DNA synthesis. nih.gov The same study that demonstrated G1/S arrest in ovarian cancer cells also found that compound 6e induced S phase arrest in both HT-29 colon cancer cells and MCF-7 breast cancer cells. nih.gov This indicates that the specific effect on the cell cycle can be cell-type dependent. By blocking DNA replication, these compounds effectively inhibit the proliferation of cancer cells.

Table 2: Cell Cycle Arrest Induced by this compound Derivative (Compound 6e) in Different Cancer Cell Lines

| Cell Line | Cancer Type | Cell Cycle Phase of Arrest |

| A-2780 | Ovarian | G1/S Phase |

| HT-29 | Colon | S Phase |

| MCF-7 | Breast | S Phase |

| HepG2 | Liver | G2/M Phase |

Data based on flow cytometric analysis of cells treated with compound 6e. nih.gov

Induction of Cell Cycle Arrest

G2/M Phase Arrest

Certain derivatives of this compound have been shown to interfere with the cell cycle, a critical process for cancer cell proliferation. One specific this compound-5-sulfonamide derivative, compound 6e, was observed to cause cell growth arrest at the G2/M phase in the HepG2 liver cancer cell line. nih.govmdpi.com This arrest at the G2/M checkpoint indicates that the compound prevents the cell from entering mitosis, a crucial step for cell division. nih.gov The mechanism behind this arrest is linked to the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. mdpi.com Similarly, other pyrimidine derivatives have demonstrated the ability to induce cell cycle arrest at the G2/M phase in HCT-116 colorectal carcinoma cells. ekb.eg This interruption of the cell division process is a key strategy in cancer therapy. frontiersin.org

Stimulation of Apoptotic Cell Death

This compound derivatives have been identified as potent inducers of apoptosis, or programmed cell death, a primary mechanism for eliminating cancerous cells. frontiersin.org One study on a this compound-5-sulfonamide derivative (compound 6e) confirmed its ability to stimulate the apoptotic death of all tested cancer cells, including A-2780, HT-29, MCF-7, and HepG2 lines. nih.govmdpi.com The induction of apoptosis was verified by staining with Annexin V-FITC, which binds to phosphatidylserine (B164497) on the surface of early apoptotic cells. mdpi.com The results showed that the derivative amplified the percentage of cells in both early and late stages of apoptosis. mdpi.com

Further research into novel thiouracil-fused heterocyclic compounds demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov These compounds were found to significantly boost the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increased Bax/Bcl-2 ratio is a key indicator of the intrinsic pathway of apoptosis. nih.gov Similarly, Ru(II) complexes containing this compound derivatives trigger caspase-mediated apoptosis in human acute promyelocytic leukemia cells. researchgate.net These complexes were shown to increase phosphatidylserine exposure, activate caspases-3, -8, and -9, and cause a loss of mitochondrial transmembrane potential, all hallmarks of apoptosis. researchgate.netresearchgate.net The process of apoptosis involves distinct pathways, the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which can be triggered by various stimuli, including DNA damage or specific ligands binding to cell surface receptors. nih.govnih.govmdpi.com

Activity Against Specific Cancer Cell Lines (e.g., A-2780, HT-29, MCF-7, HepG2, CaCo-2)

Derivatives of this compound have shown significant cytotoxic activity against a range of human cancer cell lines.

A-2780 (Ovarian Cancer): A series of this compound-5-sulfonamide derivatives demonstrated promising anticancer activity against the A-2780 ovarian cancer cell line. nih.govmdpi.com A chalcone derivative also showed it could suppress cell viability and induce G2/M phase arrest and apoptosis in A2780 cells. mdpi.com

HT-29 (Colon Cancer): The same this compound-5-sulfonamide derivatives were also effective against the HT-29 colon cancer cell line. nih.govmdpi.com

MCF-7 (Breast Cancer): Significant activity was observed for this compound derivatives against the MCF-7 breast cancer cell line. nih.govmdpi.com One particular thiouracil-fused heterocyclic compound (compound 17) showed high anticancer activity, recording a half-maximal inhibitory concentration (IC50) value of 56.712 μg/mL. nih.gov Another study found that gold nanoparticles functionalized with this compound enhanced its antiproliferative activity in the MDA-MB-231 breast cancer cell line. nih.gov

HepG2 (Liver Cancer): this compound-5-sulfonamide derivatives displayed cytotoxic effects against the HepG2 liver cancer cell line. nih.govmdpi.com Ru(II)-based complexes containing this compound derivatives also showed potent cytotoxic effects on HepG2 cells, suppressing the liver cancer stem cells. researchgate.netnih.gov These complexes were found to inhibit tumor progression in mice with HepG2 cell xenografts. nih.gov Other metal complexes have also shown that their cytotoxic activities on HepG2 cells resulted in IC50 values lower than the standard drug. preprints.org

CaCo-2 (Colon Cancer): A novel series of this compound sulfonamide derivatives were tested for their anti-cancer activity against the CaCo-2 colon cancer cell line. pharmacophorejournal.com Most of the tested compounds were active, with compound 9 being the most potent, showing an IC50 value of 2.82 µg/mL. pharmacophorejournal.com Other studies have also investigated the anticancer potential of various compounds against the Caco-2 cell line. uni-hannover.detums.ac.ir

| Compound Type | Cell Line | Activity | IC50 Value |

| This compound Sulfonamide (Cmpd 9) | CaCo-2 (Colon) | Potent Cytotoxicity | 2.82 µg/mL |

| Thiouracil-fused Heterocycle (Cmpd 17) | MCF-7 (Breast) | Anticancer Activity | 56.712 μg/mL |

| This compound-5-sulfonamides | A-2780 (Ovarian) | Promising Anticancer Activity | Not specified |

| This compound-5-sulfonamides | HT-29 (Colon) | Promising Anticancer Activity | Not specified |

| Ru(II)-based complexes | HepG2 (Liver) | Potent Cytotoxic Effects | Not specified |

Selective Targeting of Melanotic Melanoma

This compound and its derivatives exhibit a remarkable affinity for melanin-producing tissues, making them promising candidates for the selective targeting of melanotic melanoma. nih.gov This selectivity is based on the compound's ability to be incorporated into the melanin (B1238610) biosynthesis pathway. nih.govnih.gov The mechanism involves the covalent binding of this compound to dopaquinone, an intermediate generated during the enzymatic oxidation of tyrosine by tyrosinase, a key enzyme in melanin production. nih.gov This reaction leads to the formation of a 6-S-thiouracildopa adduct, effectively trapping the compound within the melanin-producing cells. nih.gov

Studies using radiolabeled this compound have confirmed its selective accumulation in melanoma tumors growing in mice. nih.gov A high concentration of radioactivity was found in lung metastases of B16 murine melanoma compared to normal tissues, demonstrating the specific uptake of the compound by these pigmented cancer cells. capes.gov.br This targeted accumulation offers a significant advantage for developing therapies that can specifically attack melanoma cells while minimizing damage to healthy tissues. rsc.org

Potential as Antileukemic Agents (metal complexes)

Metal complexes of this compound derivatives have emerged as potential therapeutic agents for leukemia. Ruthenium(II) complexes incorporating 6-methyl-2-thiouracil, in particular, have demonstrated promise as innovative antileukemic drug candidates. preprints.orgpreprints.org In vitro studies on human acute promyelocytic leukemia (HL-60) cells showed that these Ru(II) complexes displayed potent and selective cytotoxicity. researchgate.net

The mechanism of action involves the reduction of cell proliferation and the induction of caspase-mediated apoptosis. researchgate.net These complexes were also found to cause DNA double-strand breaks. researchgate.net Further investigations into their cytotoxic potential against various tumor cell lines, including human promyelocytic leukemia (HL-60) and human chronic myeloid leukemia (K562), have positioned them as promising candidates for new anticancer agents. preprints.org The palladium(II) complex of 6-propyl-2-thiouracil has also shown a strong inhibitory effect on cancer cell proliferation. researchgate.netnih.gov

Antimicrobial Activity

This compound and its derivatives, particularly when complexed with metal ions, exhibit a broad spectrum of antimicrobial activity. mdpi.comresearchgate.net These compounds have been screened in vitro against Gram-positive and Gram-negative bacteria, as well as fungi and yeasts. preprints.orgresearchgate.net The formation of metal complexes often enhances the antimicrobial properties of the parent this compound ligand. researchgate.net For instance, the introduction of Cu(II) has been shown to enhance the antimicrobial activity of 6-methyl-2-thiouracil against various test microorganisms. mdpi.com Metal complexes involving nickel, copper, and manganese with mixed ligands of this compound and hydroxyquinolines have also demonstrated significant antimicrobial activity. benthamdirect.comresearchgate.net

Bactericidal Activity

The antimicrobial properties of this compound derivatives and their metal complexes include bactericidal (bacteria-killing) effects. mdpi.compreprints.org These compounds have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, a manganese complex of this compound and 8-hydroxyquinoline (B1678124) exhibited good antimicrobial activity against a range of bacteria. benthamdirect.com Similarly, the Cu(II) complex with 6-methyl-2-thiouracil was found to be active against all tested microorganisms. mdpi.com The biological activities of these metal complexes are varied, with some demonstrating clear bactericidal and fungicidal properties. researchgate.net

Against Gram-Positive Bacteria

Numerous studies have highlighted the efficacy of this compound derivatives against various Gram-positive bacterial strains, including notorious pathogens like Staphylococcus aureus and its methicillin-resistant variant (MRSA).

A series of novel thiouracil derivatives containing an acyl thiourea (B124793) moiety were synthesized and evaluated for their antibacterial activities. Several of these compounds exhibited promising activity against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis. Specifically, compounds 7c , 7m , 7u , and 7v from this series showed significant antibacterial potential. Further investigation into their mechanism revealed that compounds 7c and 7u had higher inhibitory activities against SecA ATPase than the lead compound.

Another study focused on thiouracil derivatives incorporating a 1,2,4-triazolo[1,5-a]pyrimidine moiety. At a concentration of 50 µg/mL, compound 12d from this series demonstrated potent and broad-spectrum inhibitory activity, achieving 100% inhibition against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis, which was comparable to the control drug, norfloxacin.

Furthermore, a thiourea derivative, TD4 , showed potent activity against several Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against MRSA (ATCC 43300), 4 µg/mL against vancomycin-intermediate-resistant S. aureus Mu50, 8 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE), and 4 µg/mL against Enterococcus faecalis (ATCC 29212). nih.gov Clinical isolates of MRSA and vancomycin-resistant enterococci were also susceptible, with MICs ranging from 8–16 µg/mL. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| TD4 | Staphylococcus aureus (MRSA, ATCC 43300) | 8 | nih.gov |

| TD4 | Staphylococcus aureus (Mu50, VISA) | 4 | nih.gov |

| TD4 | Staphylococcus epidermidis (MRSE) | 8 | nih.gov |

| TD4 | Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |

| TD4 | MRSA (Clinical Isolates) | 8-16 | nih.gov |

| TD4 | Vancomycin-Resistant Enterococci | 8-16 | nih.gov |

| Derivative 12d | Staphylococcus aureus | <50 (100% inhibition) | researchgate.net |

| Derivative 12d | Bacillus subtilis | <50 (100% inhibition) | researchgate.net |

| Derivative 12d | Bacillus amyloliquefaciens | <50 (100% inhibition) | researchgate.net |

Against Gram-Negative Bacteria

While often more potent against Gram-positive bacteria, some this compound derivatives have also demonstrated activity against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antibacterial agents, making these findings particularly noteworthy.

In a study evaluating 6-aryl-5-cyano-2-thiouracil derivatives, compounds 3a and 3b were found to be active against Pseudomonas aeruginosa and E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. nih.gov This indicates that specific structural modifications to the this compound core can overcome the resistance mechanisms of Gram-negative bacteria.

However, it is also common for thiouracil derivatives to show selective activity. For instance, the thiourea derivative TD4 , which was highly effective against Gram-positive bacteria, displayed no significant antibacterial activity against Gram-negative bacteria, with MIC values exceeding 256 µg/mL. nih.gov This highlights the structural specificity required for broad-spectrum activity.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3a | Pseudomonas aeruginosa | 12.5 | nih.gov |

| 3a | Escherichia coli | 12.5 | nih.gov |

| 3b | Pseudomonas aeruginosa | 12.5 | nih.gov |

| 3b | Escherichia coli | 12.5 | nih.gov |

| TD4 | Gram-Negative Bacteria | >256 | nih.gov |

Fungicidal Activity

The antifungal potential of this compound derivatives has been explored against various pathogenic fungi. Research has shown that these compounds can inhibit the growth of clinically relevant fungal species.

In an evaluation of 6-aryl-5-cyano-2-thiouracil derivatives, several compounds, specifically 3j-n and 7a,b , were identified as potent agents against Aspergillus fumigatus and Trichophyton mentagrophytes. nih.gov Another study investigating new this compound-5-sulphonamide derivatives also reported on their biological effects, which included antifungal activity. semanticscholar.org

Metal complexes of this compound derivatives have also been investigated for their antimicrobial properties. Copper(II) complexes, in particular, have demonstrated notable antifungal activities. nih.gov While specific MIC values are not always detailed in broader screening studies, the consistent observation of antifungal effects underscores the potential of the this compound scaffold in the development of new fungicidal agents.

Table 3: Fungicidal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 3j-n | Aspergillus fumigatus | Potent | nih.gov |

| 3j-n | Trichophyton mentagrophytes | Potent | nih.gov |

| 7a,b | Aspergillus fumigatus | Potent | nih.gov |

| 7a,b | Trichophyton mentagrophytes | Potent | nih.gov |

Antiviral Activity

The structural similarity of this compound to natural pyrimidines makes it a prime candidate for the development of antiviral agents that can interfere with viral nucleic acid replication. Research has demonstrated the potential of this compound derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Anti-HIV Activity

Derivatives of this compound have been synthesized and evaluated as inhibitors of HIV, primarily targeting the reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus.

In one study, novel 1-(2′-deoxy-2′-fluoro-4′-C-ethynyl-β-D-arabinofuranosyl) nucleoside analogs were synthesized. The thymine (B56734) analog (1b ) and the cytosine analog (2 ) exhibited potent anti-HIV-1 activity with IC₅₀ values of 86 nM and 1.34 nM, respectively, without significant cytotoxicity. Compound 2 was found to be 35 times more potent than the established anti-HIV drug AZT against the wild-type virus and maintained its nanomolar activity against resistant strains.

Table 4: Anti-HIV-1 Activity of this compound Nucleoside Analogs

| Compound | Virus Strain | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1b (Thymine analog) | HIV-1 (Wild-type) | 86 | |

| 2 (Cytosine analog) | HIV-1 (Wild-type) | 1.34 | |

| 2 (Cytosine analog) | HIV-1 (K101E mutant) | 1.52 | |

| 2 (Cytosine analog) | HIV-1 (RTMDR mutant) | 1.45 | |

| AZT (Reference) | HIV-1 (Wild-type) | 47 |

Anti-HCV Activity

The Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B) is a key enzyme in the viral replication cycle and a primary target for antiviral drug development. Nucleoside and nucleotide inhibitors that mimic natural substrates are a major class of drugs targeting NS5B. While the development of various nucleoside analogs as HCV inhibitors is an active area of research, specific studies detailing the anti-HCV activity and IC₅₀ values of this compound derivatives are not extensively available in the public domain. The general strategy involves designing nucleoside analogs that, once triphosphorylated within the cell, are incorporated by the NS5B polymerase into the growing RNA chain, leading to chain termination and inhibition of viral replication. Further research is required to specifically elucidate the potential of this compound-based nucleosides as direct-acting antiviral agents against HCV.

Potential as Anti-SARS-CoV-2 Agents

In the wake of the COVID-19 pandemic, significant research efforts have been directed towards identifying effective antiviral agents against SARS-CoV-2. The viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication of the virus and a prime target for antiviral therapies.

A study focused on the design and synthesis of hybrid thiouracil–coumarin (B35378) analogues (HTCAs) as potential SARS-CoV-2 inhibitors. The in vitro results confirmed that several of these compounds inhibited the replication of SARS-CoV-2. Specifically, compounds 5d , 5e , 5f , and 5i demonstrated EC₅₀ values of 14.3 ± 0.14 µM, 6.59 ± 0.28 µM, 86.3 ± 1.45 µM, and 124 ± 2.38 µM, respectively. Furthermore, some of these hybrid molecules showed activity against SARS-CoV-2 variants and the human coronavirus 229E, with minimal to no toxicity to the host cells.

Table 5: Anti-SARS-CoV-2 Activity of Hybrid Thiouracil–Coumarin Analogues (HTCAs)

| Compound | Virus | EC₅₀ (µM) | Reference |

|---|---|---|---|

| 5d | SARS-CoV-2 | 14.3 ± 0.14 | |

| 5e | SARS-CoV-2 | 6.59 ± 0.28 | |

| 5f | SARS-CoV-2 | 86.3 ± 1.45 | |

| 5i | SARS-CoV-2 | 124 ± 2.38 |

Antioxidant Properties

Research into this compound and its derivatives has revealed significant antioxidant capabilities. These properties are primarily attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. The antioxidant potential of a series of novel this compound-5-Sulfonamide derivatives has been systematically evaluated through various in vitro assays, demonstrating their efficacy in scavenging different types of reactive oxygen species. mdpi.com

The capacity of this compound derivatives to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical is a key indicator of their antioxidant potential. The mechanism involves the donation of a hydrogen atom or an electron to the DPPH radical, which is observed as a change in color of the solution. mdpi.com A study evaluating twenty-two this compound-5-Sulfonamide derivatives found that twenty of them exhibited moderate to potent radical scavenging activity, with IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 7.55 to 80.0 µg/mL. mdpi.com

Particularly potent activity was noted in derivatives containing thiazole and thiosemicarbazone moieties. For instance, derivatives designated as 9d, 9c, and 5c showed remarkable DPPH scavenging abilities with IC₅₀ values of 7.55 ± 1.70 µg/mL, 10.0 ± 0.83 µg/mL, and 9.0 ± 1.10 µg/mL, respectively. These values are comparable or superior to the standard antioxidant, Ascorbic Acid, which had an IC₅₀ of 12.80 ± 0.90 µg/mL in the same study. mdpi.com The potent activity of these compounds is attributed to the electron-donating capacity of the thiazole heterocycle and the hydrogen-donating ability of the C=S and free NH groups in the thiosemicarbazone derivatives. mdpi.com

Table 1: DPPH Radical Scavenging Activity of Selected this compound Derivatives

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 9d | 7.55 ± 1.70 |

| 5c | 9.0 ± 1.10 |

| 9c | 10.0 ± 0.83 |

| 9b | 11.9 ± 1.40 |

| 5b | 14.00 ± 0.22 |